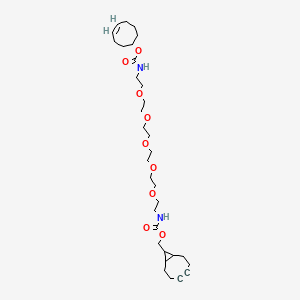

Tco-peg5-bcn

Description

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N2O9/c35-31(42-26-30-28-12-8-4-5-9-13-29(28)30)33-14-16-37-18-20-39-22-24-41-25-23-40-21-19-38-17-15-34-32(36)43-27-10-6-2-1-3-7-11-27/h1-2,27-30H,3,6-26H2,(H,33,35)(H,34,36)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWHKYDNTWYHHY-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N2O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Tco Peg5 Bcn Bioorthogonal Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Mediated by the TCO Moiety

The trans-cyclooctene (B1233481) (TCO) group participates in an exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazine (B1199680) derivatives. acs.orgrsc.org This reaction is characterized by its extraordinary speed and selectivity, proceeding efficiently in complex biological environments without the need for a catalyst. rsc.orginterchim.frnih.gov The reaction involves a [4+2] cycloaddition between the electron-rich dienophile (TCO) and the electron-poor diene (tetrazine), which, after an initial cycloaddition, rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas, irreversibly forming a stable dihydropyridazine (B8628806) product. acs.orgacs.org

Kinetic Studies and Reaction Rate Constants with Tetrazine Derivatives

The kinetics of the TCO-tetrazine ligation are among the fastest known in bioorthogonal chemistry, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹. acs.orgresearchgate.netacs.org The reaction rate is significantly influenced by the specific structure of both the TCO derivative and the tetrazine coupling partner. For instance, introducing conformational strain into the TCO ring can dramatically accelerate the reaction. Computationally designed, strained TCOs (s-TCO) and cis-dioxolane-fused TCOs (d-TCO) react significantly faster than the parent TCO. acs.orgCurrent time information in Barcelona, ES. Reactions are also notably faster in aqueous media compared to organic solvents, an effect attributed to the hydrophobic effect. Current time information in Barcelona, ES.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| trans-cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 19.1 (± 1) | Current time information in Barcelona, ES. |

| s-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 3,100 | Current time information in Barcelona, ES. |

| d-TCO | 3,6-diphenyl-s-tetrazine | MeOH | 25 | 520 (± 3) | Current time information in Barcelona, ES. |

| 5-hydroxy-TCO (equatorial) | 3,6-dipyridyl-s-tetrazine derivative | 45:55 H₂O:MeOH | 25 | 5,235 (± 258) | Current time information in Barcelona, ES. |

| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | 45:55 H₂O:MeOH | 25 | 167,000 (± 7,000) | Current time information in Barcelona, ES. |

| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | H₂O | 25 | 366,000 (± 15,000) | researchgate.netCurrent time information in Barcelona, ES. |

| TCO-PEG₄ | MePh-tetrazine | DPBS | 37 | 990 | researchgate.net |

| TCO-PEG₄ | Me2Pyr-tetrazine | DPBS | 37 | 5,120 | researchgate.net |

| TCO-PEG₄ | DHP₂-tetrazine | DPBS | 37 | 6,450 | researchgate.net |

This table presents a selection of published rate constants to illustrate the range of reactivities.

Computational and Experimental Insights into TCO Conformation-Reactivity Relationships

Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in understanding and predicting the reactivity of TCO derivatives. acs.orgresearchgate.net These studies have revealed that the reactivity of TCO is intrinsically linked to its ring strain and conformation. acs.orgwur.nl The ground state of trans-cyclooctene preferentially adopts a low-energy 'crown' conformation. acs.orgwur.nl However, a higher-energy 'half-chair' conformation, which is approximately 5.6-5.9 kcal/mol less stable, is significantly pre-distorted toward the transition state geometry of the Diels-Alder reaction. acs.orgCurrent time information in Barcelona, ES.

Experimental work has validated these computational predictions. By designing TCO derivatives where the ring is forced to adopt this strained half-chair conformation, reactivity can be substantially enhanced. For example, fusing a cis-cyclopropane (s-TCO) or a cis-dioxolane (d-TCO) ring to the cyclooctene (B146475) core locks it in the reactive half-chair conformation. acs.orgCurrent time information in Barcelona, ES.wur.nl This conformational constraint lowers the activation energy barrier (ΔΔG‡) for the reaction with tetrazines, resulting in the observed dramatic rate enhancements. acs.orgCurrent time information in Barcelona, ES. For d-TCO, the cis-fused dioxolane ring leads to a 27-fold rate increase compared to the parent TCO, a result that aligns well with computational predictions. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Involving the BCN Moiety

The bicyclo[6.1.0]nonyne (BCN) moiety is a strained cyclooctyne (B158145) that reacts with organic azides via strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction, a type of Huisgen 1,3-dipolar cycloaddition, is also bioorthogonal and proceeds without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems. acs.orgnih.gov The reaction's driving force is the relief of ring strain in the BCN molecule as it forms a stable triazole linkage with the azide (B81097). acs.orgnih.gov

Kinetic Analysis of BCN-Azide Reactivity

The kinetics of the BCN-azide cycloaddition are generally slower than the TCO-tetrazine ligation, with second-order rate constants typically in the range of 0.1 to 3.0 M⁻¹s⁻¹. The reactivity of BCN is influenced by several factors, including the electronic properties of the azide partner. While SPAAC reactions are often considered "normal electron-demand" (HOMOₐzide-LUMOₐlkyne), the reaction between the relatively electron-rich BCN and electron-deficient aryl azides proceeds through an "inverse electron-demand" pathway (HOMOₐlkyne-LUMOₐzide). This results in a significant rate acceleration with electron-poor azides. Additionally, the two diastereomers of BCN, endo and exo, exhibit slightly different reactivities, with the endo isomer generally reacting faster with benzyl (B1604629) azide. nih.gov

| BCN Derivative | Azide Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| endo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | RT | 0.29 | nih.gov |

| exo-BCN | Benzyl azide | CD₃CN/D₂O (1:2) | RT | 0.19 | nih.gov |

| BCN | Benzyl azide | CH₃CN:H₂O (3:1) | RT | 0.07 | |

| BCN | Phenyl azide | CH₃CN:H₂O (3:1) | RT | 0.2 | |

| BCN-OH | 4-azido-1-methylpyridinium iodide | Not specified | RT | 2.0 - 2.9 | |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 25 | 219 (± 14) | acs.org |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol (B129727) | 25 | 838 (± 22) | acs.org |

Reaction with a quinone via SPOCQ, not an azide, included to show solvent effects. RT = Room Temperature.

Impact of Solvent Systems, pH, and Temperature on SPAAC Kinetics of BCN Derivatives

The reaction environment can influence the rate of the BCN-azide cycloaddition, although systematic studies specifically for BCN are less common than for other cyclooctynes like dibenzocyclooctyne (DBCO). However, general trends observed for SPAAC reactions are considered applicable. acs.org

Solvent Systems: The choice of solvent affects SPAAC kinetics. Protic solvents and aqueous media have been shown to accelerate the reaction. For instance, the reaction of BCN with a quinone was found to be nearly four times faster in methanol than in 1,2-dichloroethane. acs.org It has been noted more broadly for SPAAC that reaction rates are often significantly enhanced in aqueous solvent systems compared to purely organic solvents.

pH: SPAAC reactions are generally tolerant of a wide pH range, a critical feature for bioconjugation which is typically performed in aqueous buffers. Studies on the related DBCO cyclooctyne show that the reaction rate is highly tolerant to changes in buffer identity and ionic strength between pH 5.5 and 10.0. rsc.orgacs.org A general trend of slightly increased reaction rates at higher pH values (7 to 10) has been observed for DBCO, with only a minor decrease at acidic pH. rsc.orgacs.org Given the structural similarities, BCN-azide reactions are expected to be robust across the neutral to slightly alkaline pH range commonly used for biological applications.

Temperature: As with most chemical reactions, the rate of SPAAC is dependent on temperature. Studies conducted at different temperatures show that reaction rates increase as the temperature rises. For example, SPAAC reactions involving DBCO are faster at 37°C than at 25°C. rsc.org Temperature-dependent kinetic analyses on BCN in a different cycloaddition reaction allowed for the determination of the activation enthalpy, confirming the expected acceleration with heat. acs.org This indicates that for BCN-azide ligations, adjusting the temperature is a viable method for modulating the reaction time.

Comparative Reactivity of BCN with Other Strained Cycloalkynes in Bioorthogonal Contexts

Bicyclononyne (BCN) is a cyclooctyne derivative whose reactivity is conferred by the significant ring strain of the eight-membered ring containing a triple bond. This strain is key to its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The fusion of a cyclopropane (B1198618) ring to the cyclooctyne core introduces additional predistortion, enhancing its reactivity in certain contexts compared to other strained alkynes. rsc.orgnih.gov

The reactivity of BCN is highly dependent on its reaction partner. In reactions with phenyl azides, BCN can operate through an inverse-electron demand mechanism, a departure from the typical SPAAC pathway. researchgate.net This results in an inverted reactivity trend compared to other cycloalkynes; for instance, the reaction of aromatic azides with BCN is nearly eight times faster than with DIBAC, while the opposite is true for reactions with benzyl azide. Further acceleration is seen with electron-poor aryl azides, with a pyridinium-derived azide reacting almost 30 times faster with BCN than benzyl azide, achieving a rate constant close to 2 M⁻¹s⁻¹.

Computational studies using the distortion/interaction model show that the predistortion of the alkyne in BCN lowers the activation barrier for cycloaddition reactions. rsc.org For reactions with 1,2-quinones, the LUMO energy of BCN is lowered, decreasing the LUMO(dienophile)-HOMO(quinone) energy gap and thereby increasing reactivity. acs.org This results in BCN reacting over 150 times faster than the strained alkene TCO with 1,2-quinone. researchgate.net

| Cycloalkyne | Reaction Partner | Solvent | **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | Reference |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 838 ± 22 | acs.org |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 ± 14 | acs.org |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 298 ± 17 | acs.org |

| BCN-OH | 1,2-quinone | Not Specified | 1824 | researchgate.net |

| DIBAC | Benzyl Azide | Not Specified | Faster than BCN | |

| BCN | Phenyl Azide | Not Specified | Faster than DIBAC | researchgate.net |

| BCN | Pyridinium Azide Derivative | Not Specified | ~2 | |

| THS | 1,2-quinone | Not Specified | 110.6 | researchgate.net |

Synergistic and Orthogonal Ligation Strategies Utilizing TCO-PEG5-BCN

The this compound linker is engineered for synergistic and orthogonal ligation strategies, enabling the assembly of complex biomolecular conjugates. Its power lies in the differential reactivity of its two terminal groups. The TCO group participates in extremely fast inverse-electron demand Diels-Alder (IEDDA) reactions with tetrazines, while the BCN group undergoes efficient, albeit generally slower, strain-promoted alkyne-azide cycloadditions (SPAAC). broadpharm.comru.nlinterchim.fr This kinetic differentiation is the foundation for creating mutually orthogonal reaction schemes. ru.nl

Principles of Sequential Bioorthogonal Labeling with this compound

Sequential bioorthogonal labeling leverages the significant difference in reaction rates between the TCO-tetrazine and BCN-azide ligation pairs. The IEDDA reaction between TCO and a tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 10³ to 10⁶ M⁻¹s⁻¹. broadpharm.combroadpharm.com In contrast, the SPAAC reaction between BCN and an azide is typically slower.

This kinetic hierarchy allows for a controlled, stepwise conjugation process:

First Ligation: The this compound linker is first reacted with a molecule functionalized with a tetrazine. Due to the extremely rapid kinetics of the TCO-tetrazine IEDDA reaction, this ligation proceeds quickly to completion, even at very low reactant concentrations, consuming the TCO end of the linker. broadpharm.com

Purification (Optional): Depending on the experimental design, excess reagents from the first step can be removed.

Second Ligation: A second molecule, functionalized with an azide group, is then introduced. This molecule reacts specifically with the available BCN terminus of the linker via SPAAC.

The success of this sequential strategy relies on the mutual orthogonality of the chosen reaction pairs. The TCO group shows minimal reactivity towards azides, and while BCN can react with some tetrazines, the reaction conditions and choice of tetrazine can be tuned to ensure the TCO-tetrazine reaction proceeds with high selectivity first. ru.nlconju-probe.com This principle allows for the precise, ordered assembly of multi-component systems.

Methodologies for Multi-Target Functionalization via this compound

The heterobifunctional nature of this compound is ideal for methodologies requiring the connection of two different molecular entities, such as linking a targeting protein to a therapeutic payload or a diagnostic agent.

A prime example of this methodology is the sequential labeling of an antibody. ru.nl In a potential scheme, an antibody could first be conjugated to a this compound linker via a suitable functional group on the antibody. Subsequently, a tetrazine-modified fluorescent dye could be rapidly attached to the TCO terminus for imaging purposes. In a second, distinct step, an azide-functionalized cytotoxic drug could be attached to the BCN terminus, creating a targeted antibody-drug conjugate. ru.nl

Recent advancements have also demonstrated the development of solid-phase peptide synthesis (SPPS) protocols that allow for the incorporation of both TCO and BCN derivatives into a single peptide chain. uochb.cz This enables the creation of multifunctional peptide probes capable of interacting with multiple targets or being labeled with multiple reporters. uochb.cz

| Step | Action | Reactants | Reaction Type | Outcome |

| 1 | First Conjugation | Molecule A-Tetrazine + this compound | Inverse-Electron Demand Diels-Alder (IEDDA) | Formation of A-Tetrazine-TCO-PEG5-BCN conjugate |

| 2 | (Optional) Purification | Removal of excess Molecule A-Tetrazine | Chromatography / Filtration | Isolation of the intermediate conjugate |

| 3 | Second Conjugation | Introduction of Molecule B-Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Formation of the final A-Linker-B conjugate |

Academic Research Applications in Advanced Bioconjugation and Chemical Biology

Precision Labeling of Biological Macromolecules using TCO-PEG5-BCN

The ability to precisely label biological macromolecules is fundamental to understanding their function and localization within complex biological systems. This compound serves as a versatile tool for this purpose, facilitating site-specific modifications of proteins, antibodies, nucleic acids, and lipids.

Site-Specific Conjugation to Proteins and Peptides

Site-specific protein labeling is crucial for creating well-defined protein conjugates for various applications, from therapeutic development to cellular imaging. Traditional labeling methods often target reactive amino acid side chains like lysines or cysteines, leading to heterogeneous products with unpredictable properties. The use of bioorthogonal handles like TCO and BCN, in conjunction with techniques for their site-specific incorporation into proteins, overcomes these limitations.

Researchers have developed methods to genetically encode unnatural amino acids containing TCO or BCN moieties into proteins in both E. coli and mammalian cells. nih.gov This allows for the precise placement of the reactive handle at any desired position within the protein sequence. nih.gov The subsequent reaction with a complementary probe, for example a tetrazine-functionalized dye, results in a homogeneously labeled protein. The TCO-tetrazine reaction is known for its exceptionally fast kinetics, proceeding rapidly even at low concentrations, which is advantageous for labeling proteins in vitro and in live cells. nih.govbroadpharm.com

Table 1: Comparison of Reaction Rates for Protein Labeling

| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| TCO - Tetrazine | ~2000 (in 9:1 methanol (B129727)/water) | broadpharm.com |

| TCO - Tetrazine | 5235 ± 258 | nih.gov |

| BCN - Tetrazine | ~10-15 times slower than TCO-Tetrazine | nih.gov |

| Norbornene - Tetrazine | ~1 (in aqueous media) | broadpharm.com |

This table illustrates the superior kinetics of the TCO-tetrazine ligation compared to other bioorthogonal reactions used for protein labeling.

Targeted Modification of Antibodies and Antibody Fragments

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of an antibody to deliver a potent cytotoxic agent to cancer cells. The linker connecting the drug to the antibody plays a critical role in the stability and efficacy of the ADC. This compound and similar bifunctional linkers are being explored for the development of next-generation ADCs with improved properties.

The PEG spacer in this compound enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting ADC. axispharm.com The dual reactivity of this compound allows for the assembly of homogeneous ADCs, where the drug-to-antibody ratio (DAR) is precisely controlled. nih.gov For instance, one end of the linker can be attached to the antibody, while the other end is used to conjugate the cytotoxic payload. This approach has been used to create ADCs with defined DARs, which is important for ensuring consistent efficacy and a predictable safety profile. nih.gov Recent research has also explored the in vivo "clicking" of antibody fragments modified with TCO and tetrazine moieties for dual receptor targeting in cancer therapy. nih.gov

Functionalization of Nucleic Acids and Oligonucleotides

The ability to modify nucleic acids and oligonucleotides with specific functional groups is essential for a wide range of applications, including the development of diagnostic probes, therapeutic agents, and tools for studying nucleic acid biology. This compound can be used to introduce reactive handles onto oligonucleotides, enabling their subsequent conjugation to other molecules of interest.

Oligonucleotides can be synthesized with a primary amine group at a specific position, which can then be reacted with an NHS ester-activated this compound linker. biosyn.combiosyn.com This results in an oligonucleotide bearing a TCO group, which can then be used in a highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule. genelink.com This "click chemistry" approach is highly specific and occurs rapidly under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules like DNA and RNA. genelink.comconju-probe.com This strategy has been employed for various applications, including the construction of complex DNA nanostructures and the development of oligonucleotide-based probes for detecting specific cellular targets. genelink.com

Bioconjugation to Lipids and Cellular Components

Understanding the role of lipids and other cellular components in biological processes often requires their specific labeling and visualization. This compound provides a means to achieve this through bioorthogonal chemistry. Lipids can be chemically synthesized or modified to incorporate a reactive handle, such as an azide (B81097), which can then be selectively reacted with the BCN group of this compound via strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.com The remaining TCO group can then be used for a subsequent ligation with a tetrazine-functionalized probe, such as a fluorescent dye, for imaging purposes. This two-step labeling strategy allows for the specific tracking of lipids within cellular membranes and the study of their interactions with other biomolecules.

Development of Advanced Molecular Probes and Research Tools with this compound

The unique properties of this compound make it a valuable building block for the creation of sophisticated molecular probes and research tools. Its ability to connect two different molecular entities with high precision and efficiency has enabled the development of novel probes for live-cell imaging and other advanced applications.

Generation of Multifunctional Fluorescent Probes for Live-Cell and in vitro Imaging

Multifunctional fluorescent probes that can simultaneously report on multiple biological events are powerful tools for dissecting complex cellular processes. nih.govnih.gov this compound can be used as a scaffold to construct such probes. For example, one end of the linker can be attached to a targeting moiety that directs the probe to a specific organelle or protein of interest. The other end can be conjugated to a fluorophore, and the PEG linker itself can be designed to be cleavable in response to a specific enzyme or analyte.

The TCO-tetrazine ligation is particularly well-suited for live-cell imaging applications due to its rapid kinetics and the fact that it does not require a cytotoxic copper catalyst. broadpharm.comnih.gov Researchers have developed fluorogenic probes where the fluorescence is quenched until the tetrazine reacts with a TCO-modified target, minimizing background signal and enhancing the signal-to-noise ratio. nih.gov This strategy has been used to image the localization and dynamics of specific proteins and other biomolecules in living cells with high spatial and temporal resolution. nih.govnih.gov

Construction of Radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

The unique properties of this compound lend themselves to the construction of radioligands for PET and SPECT imaging. The bioorthogonal reactivity of the TCO and BCN groups allows for the efficient and specific labeling of targeting vectors, such as peptides or antibodies, with radionuclides. conju-probe.comnih.gov The IEDDA reaction between TCO and a tetrazine-functionalized radiolabel is exceptionally fast, which is crucial when working with short-lived isotopes commonly used in PET imaging. conju-probe.comnih.gov

In a typical pretargeting strategy for PET or SPECT imaging, a biomolecule modified with the BCN end of this compound is first administered and allowed to accumulate at the target site. Subsequently, a much smaller, fast-clearing radiolabeled probe containing a tetrazine group is administered. This probe then rapidly reacts with the TCO group of the linker at the target site, leading to a high concentration of the radiolabel at the desired location and a low background signal. nih.gov This approach enhances the imaging contrast and reduces the radiation dose to non-target tissues. The use of TCO moieties as bioorthogonal tags has been actively explored for introducing radioisotopes to vector molecules for pretargeted imaging and therapy. nih.gov

| Feature | Benefit in PET/SPECT Radioligand Construction |

| High Reactivity of TCO | Enables rapid radiolabeling, which is critical for short-lived isotopes. conju-probe.comnih.gov |

| Bioorthogonality | Ensures specific conjugation in complex biological environments, minimizing off-target labeling. conju-probe.comnih.gov |

| Pretargeting Capability | Allows for improved image contrast and reduced radiation exposure to non-target tissues. nih.gov |

| PEG Spacer | Increases solubility and biocompatibility of the radioligand. conju-probe.comaxispharm.com |

Engineered "Click-to-Release" Systems for Controlled Research Applications

"Click-to-release" systems represent an innovative strategy for the controlled delivery of therapeutic agents or reporter molecules, and this compound can be a key component in the design of such systems. nih.gov This approach leverages the IEDDA reaction not only for conjugation but also for triggering the release of a payload. tcichemicals.com

In a "click-to-release" system incorporating a TCO moiety, the TCO group is linked to a cargo molecule in such a way that the subsequent reaction with a tetrazine derivative initiates a cleavage reaction, liberating the cargo. tcichemicals.com Recent research has demonstrated that certain TCO derivatives can undergo these "click-to-release" reactions under metal-free conditions, which is highly advantageous for biological applications. tcichemicals.com The BCN end of this compound could be used to anchor the system to a targeting molecule, directing the "click-to-release" event to a specific cell type or tissue. This strategy offers precise spatial and temporal control over the release of a payload, which is highly desirable in drug delivery research and for studying cellular processes. nih.gov

Fabrication of Complex Bioconjugates and Supramolecular Assemblies

The dual reactivity of this compound makes it an ideal building block for the fabrication of complex bioconjugates and supramolecular assemblies. Its ability to participate in two distinct and highly efficient click chemistry reactions allows for the stepwise and controlled assembly of multiple components. nih.gov

Design and Synthesis of Antibody-Drug Conjugate (ADC) Linkers Incorporating this compound Motifs

In the field of antibody-drug conjugates (ADCs), the linker plays a critical role in connecting the antibody to the cytotoxic payload and influences the ADC's stability, pharmacokinetics, and efficacy. creative-biolabs.com this compound offers a versatile platform for designing advanced ADC linkers. medchemexpress.eumedchemexpress.com

The BCN group can be used to attach the linker to an azide-modified antibody, while the TCO group can be reacted with a tetrazine-functionalized drug payload. broadpharm.cominterchim.fr This modular approach allows for the separate optimization of the antibody and drug components before their conjugation. The hydrophilic PEG5 spacer can improve the water solubility of the ADC, which is often a challenge with hydrophobic drug payloads, and can also influence the steric accessibility of the payload. Furthermore, the high stability of the triazole and dihydropyridazine (B8628806) linkages formed through SPAAC and IEDDA reactions, respectively, ensures the integrity of the ADC in circulation until it reaches the target cell. conju-probe.combroadpharm.com The use of branched linkers is also being explored to increase the drug-to-antibody ratio (DAR) in a controlled manner. nih.gov

| Linker Component | Function in ADC Design |

| BCN Group | Site-specific conjugation to an azide-modified antibody. broadpharm.com |

| TCO Group | Efficiently couples the tetrazine-modified cytotoxic drug. interchim.fr |

| PEG5 Spacer | Enhances solubility, reduces aggregation, and can modulate payload accessibility. |

| Stable Linkages | Ensures ADC stability in circulation. conju-probe.combroadpharm.com |

Integration of this compound in Proteolysis Targeting Chimeras (PROTACs) and Related Degraders

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. thermofisher.comsciltp.com A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. sciltp.com The linker is a crucial component that dictates the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound can be integrated into PROTAC design to facilitate the modular synthesis of these complex molecules. For instance, the BCN group could be attached to the target protein ligand, and the TCO group to the E3 ligase ligand, or vice versa. This allows for the rapid assembly and screening of a library of PROTACs with different linkers, ligands, and exit vectors to optimize degradation efficiency and minimize off-target effects. researchgate.netbiorxiv.org The defined length and hydrophilicity of the PEG5 spacer can also be systematically varied to fine-tune the distance and orientation between the two recruited proteins, which is critical for effective ternary complex formation and subsequent protein degradation. thermofisher.com

Assembly of Self-Organized Nanostructures for Research in Targeted Delivery

The principles of self-assembly are increasingly being harnessed to create sophisticated nanostructures for targeted drug delivery. xiahepublishing.com this compound can serve as a key component in directing the self-assembly of these nanostructures. For example, by incorporating this compound into amphiphilic block copolymers, the TCO and BCN groups can be displayed on the surface of self-assembled micelles or nanoparticles. researchgate.net

These surface-exposed click chemistry handles can then be used to attach targeting ligands (e.g., antibodies, peptides) and/or imaging agents in a controlled and specific manner. The BCN group could be used to attach a targeting moiety via SPAAC, while the TCO group could be used for a subsequent IEDDA reaction to attach a fluorescent dye for tracking or a therapeutic payload. This approach allows for the creation of multifunctional nanoparticles with precise control over the identity and density of surface functionalities, which is essential for achieving efficient targeted delivery and therapeutic efficacy. mdpi.com

Methodological Considerations and Research Challenges in Tco Peg5 Bcn Utilization

Optimization of Bioorthogonal Reaction Conditions for TCO-PEG5-BCN in Heterogeneous Biological Environments

The utility of this compound hinges on the performance of two separate bioorthogonal reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) involving the BCN group and an azide (B81097), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a tetrazine. nih.govinterchim.fr Optimizing these reactions in heterogeneous environments like cell culture media or in vivo is critical for successful conjugation.

The primary challenge lies in managing the kinetics of these two independent reactions, especially if both are to be performed sequentially or orthogonally. The IEDDA reaction between TCO and tetrazine is among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) that can reach 10⁴–10⁶ M⁻¹s⁻¹ in aqueous conditions. nih.govnih.gov In contrast, the SPAAC reaction of BCN with azides is slower, with k₂ values typically in the range of 2.0–2.9 M⁻¹s⁻¹. nih.gov Notably, BCN can also react with tetrazines, albeit at a slower rate (k₂ ≈ 10²–10³ M⁻¹s⁻¹) than TCO. nih.gov This differential reactivity is a key parameter for optimization. For a dual-labeling experiment, one could first perform the rapid TCO-tetrazine ligation at a low concentration, followed by the BCN-azide reaction, which would require higher concentrations or longer reaction times to proceed to completion.

Reaction conditions such as pH, temperature, and the composition of the biological medium significantly influence efficiency. Both SPAAC and IEDDA reactions are generally biocompatible and proceed efficiently at physiological pH and temperature. conju-probe.com The hydrophilic PEG5 spacer enhances the water solubility of the otherwise hydrophobic TCO and BCN moieties, which is advantageous for reactions in aqueous biological buffers. precisepeg.com However, the presence of high concentrations of proteins and other biomolecules in serum can affect reaction rates and require empirical optimization of reactant concentrations and incubation times.

Table 1: Comparative Kinetics of this compound Bioorthogonal Reactions

| Reaction | Reactive Partners | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

|---|---|---|---|

| IEDDA | TCO + Tetrazine | 10,000 - 3,300,000 nih.govnih.gov | Extremely fast kinetics, enabling reactions at very low concentrations. iris-biotech.de |

| SPAAC | BCN + Azide | 2.0 - 2.9 nih.gov | Copper-free click reaction with high stability and good kinetics. |

Advanced Analytical Characterization Techniques for this compound Conjugates

Verifying the successful synthesis and conjugation of this compound-linked products requires a suite of advanced analytical methods to confirm identity, purity, and integrity. Given the complexity of the resulting biomolecular constructs, multiple orthogonal techniques are often employed.

For the initial this compound linker itself, purity and structure are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). precisepeg.com Once conjugated to biomolecules such as proteins or antibodies, a different set of techniques is required. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC), is essential for purifying the conjugate and assessing its homogeneity. precisepeg.com

Mass spectrometry remains a cornerstone for characterization. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the precise molecular weight of the final conjugate, providing direct evidence of a successful ligation. precisepeg.comresearchgate.net For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a visual confirmation of conjugation through an observable shift in the protein's molecular weight. researchgate.net When radiolabeling is involved, techniques like radio-TLC and radio-SDS-PAGE are used to verify the purity and integrity of the radioimmunoconjugates. researchgate.net Finally, to ensure that the conjugation process has not compromised the function of the biomolecule, specific functional assays, such as cell-binding or enzyme activity assays, are often performed. researchgate.net

Table 3: Analytical Techniques for Characterizing this compound and its Conjugates

| Technique | Purpose | Information Provided |

|---|---|---|

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Identity Confirmation | Precise molecular weight of the linker and the final conjugate. precisepeg.comresearchgate.net |

| HPLC (RP-HPLC, SEC-HPLC) | Purification & Purity Analysis | Separation of conjugate from unreacted starting materials; assessment of homogeneity. precisepeg.com |

| NMR Spectroscopy | Structural Elucidation | Detailed structural confirmation of the linker molecule and its precursors. precisepeg.com |

| SDS-PAGE | Conjugation Confirmation (Proteins) | Visual shift in molecular weight post-conjugation. researchgate.net |

Considerations for Scalability in the Synthesis and Application of this compound in Research Settings

The widespread application of this compound in research is dependent on its availability, which is directly linked to the scalability of its synthesis. The preparation of such a heterobifunctional linker is a multi-step process, and bottlenecks in the synthesis of the TCO and BCN precursors can limit material throughput and increase costs. nih.govnih.gov

The synthesis of trans-cyclooctenes has historically been challenging. Methods involving photoisomerization of the corresponding cis-cyclooctene often suffer from low yields of the desired, more reactive axial diastereomer. nih.govnih.gov This has spurred the development of more efficient, diastereoselective synthetic routes to produce specific TCO isomers in higher yields, making the process more scalable. nih.gov Similarly, the synthesis of the BCN core was previously hampered by poor diastereoselectivity in the initial cyclopropanation step. nih.gov The identification of more selective catalysts has significantly improved the efficiency and scalability of BCN precursor synthesis. nih.gov

Table 4: Key Challenges in the Scalable Synthesis of this compound

| Molecular Component | Synthetic Challenge | Potential Solution |

|---|---|---|

| trans-Cyclooctene (B1233481) (TCO) | Low diastereoselectivity and yield from photoisomerization. nih.gov | Development of general, diastereoselective synthetic routes. nih.govnih.gov |

| Bicyclo[6.1.0]nonyne (BCN) | Poor diastereoselectivity in the initial cyclopropanation reaction. nih.gov | Use of highly selective catalysts (e.g., Rh₂(S−BHTL)₄). nih.gov |

| PEG5 Linker | Achieving monodispersity (a single, defined chain length). precisepeg.com | Use of discrete PEG building blocks and stepwise synthesis. |

Chemical Stability and Reactivity Maintenance of this compound Under Diverse Research Conditions

The stability of this compound during storage and under experimental conditions is paramount for ensuring its reactivity is maintained until the desired bioorthogonal reaction occurs. Each component of the linker has distinct stability characteristics.

The BCN moiety is generally regarded as highly stable across a wide range of chemical conditions, including aqueous buffers at physiological pH. issuu.com The PEG linker is also robust, though it can be susceptible to long-term oxidative degradation. The TCO group, being a highly strained alkene, is the most sensitive component. While stable enough for most bioorthogonal applications, some TCO isomers can be prone to isomerization or degradation over long incubation periods or under harsh conditions. nih.govnih.gov However, many TCO derivatives show excellent stability in aqueous media, and conjugates have been shown to remain intact for up to 10 days in phosphate-buffered saline (PBS) and human serum. iris-biotech.deresearchgate.net

Proper storage is essential for maintaining the compound's integrity. This compound is typically stored at -20°C and protected from light to prevent degradation. conju-probe.com When used in experiments, particularly those involving long incubation times in complex media like cell culture supplements, it is important to consider the potential for slow degradation or non-specific reactions that could consume the reactive handles. Verifying the stability under specific experimental conditions, for example through control experiments, is a prudent step in study design.

Preclinical Research Paradigms and Model Systems Employing Tco Peg5 Bcn

Application in in vitro Biological Models for Mechanistic Studies

In vitro models are fundamental for dissecting molecular mechanisms in a controlled environment. The unique dual-reactivity of TCO-PEG5-BCN allows for innovative approaches to constructing these models.

Two-dimensional (2D) cell cultures, where cells grow on a flat surface, and three-dimensional (3D) cultures, which better mimic the in vivo tissue architecture, are mainstays of preclinical research. turkupetcentre.netconfluore.com.cn While specific studies employing the this compound linker are not prominently documented, its chemical properties suggest clear potential applications in these systems for mechanistic studies.

The bioorthogonal nature of the TCO and BCN groups allows for sequential or simultaneous cell surface engineering. For instance, a cell surface protein could be modified with an azide-bearing molecule. The this compound linker could then be attached via its BCN group. The now-exposed TCO group on the cell surface serves as a reactive handle for attaching a tetrazine-modified component, such as a signaling molecule, a fluorescent probe for imaging, or another cell type for studying cell-cell interactions. broadpharm.combroadpharm.com

In 3D cell culture, hydrogels are often used to provide a structural scaffold. confluore.com.cn The this compound linker could be used to functionalize these hydrogels. One end of the linker (e.g., the BCN group) could be reacted with an azide-modified polymer to integrate it into the hydrogel matrix. This would leave the other end (TCO) available to capture and immobilize tetrazine-conjugated growth factors, creating a more physiologically relevant microenvironment where signaling molecule presentation is precisely controlled.

Organoids are 3D structures derived from stem cells that self-organize to replicate the architecture and function of an organ, offering a bridge between simple cell cultures and in vivo systems. acs.orgicter.pl They are increasingly used to study organ development, disease pathophysiology, and drug responses. oatext.comnih.gov

The this compound linker is well-suited for the advanced construction of organoid models. Its ability to connect two different molecular partners could be harnessed to assemble complex, multi-lineage organoids or to study the interaction between organoids and their microenvironment. For example, immune cells modified with an azide (B81097) could be linked to epithelial organoid cells modified with a tetrazine using the this compound linker to investigate immune infiltration in a controlled manner. Furthermore, it could be used to tether organoids to microfluidic chips ('organ-on-a-chip') by reacting one end with the chip surface and the other with a modified cell within the organoid, enabling long-term culture and analysis.

Utilization of 2D and 3D Cell Culture Systems

Evaluation in ex vivo Tissue and Organ Explant Models

Ex vivo models use freshly excised patient or animal tissues, keeping the native cellular architecture and microenvironment intact. inviscan.frresearchgate.net This provides a highly relevant platform for translational research, particularly for testing the efficacy of targeted agents.

In this context, this compound can be instrumental in validating pretargeting strategies. A primary agent, such as a tetrazine-modified antibody, can be administered to the ex vivo tissue culture. After allowing time for the antibody to bind to its target antigen and for any unbound antibody to be washed away, a secondary agent can be added. This secondary agent, for example an imaging probe or a cytotoxic drug, could be functionalized with a BCN group and conjugated to the tissue-bound antibody using the this compound linker. The TCO end would react with the antibody's tetrazine, and the BCN end would carry the payload. This approach allows researchers to screen therapeutic or diagnostic concepts on human tissue, providing valuable data on target accessibility and agent efficacy before moving to in vivo studies. inviscan.fr

Ethical Frameworks and Best Practices in Preclinical Research Involving Bioorthogonal Chemistry

At the heart of ethical preclinical research involving bioorthogonal chemistry are the inherent principles of the chemical reactions themselves. wikipedia.org Bioorthogonal reactions are designed to operate within living systems without interfering with native biochemical processes. wikipedia.orgmdpi.com This alignment with non-interference is a foundational element of their ethical application.

Key Principles of Bioorthogonal Chemistry and Their Ethical Relevance

| Principle | Description | Ethical Implication |

| Biocompatibility | Reactants and the resulting covalent link must be non-toxic and not disrupt the organism's native biological functions. wikipedia.org | Aligns directly with the ethical mandate to minimize harm and distress to the animal model by using non-toxic materials. |

| Selectivity | The reaction must be highly selective, with the reactive partners only targeting each other and avoiding side reactions with endogenous molecules. wikipedia.orgacs.org | Upholds the principle of scientific validity by ensuring that observed effects are due to the intended chemical labeling, not off-target interference. |

| Kinetics | Reactions must be rapid, even at the low concentrations used in biological systems, to ensure labeling occurs before the probe is cleared or metabolized. wikipedia.orgnih.gov | Contributes to the reduction of reagent amounts needed, potentially lowering any cumulative impact on the biological system. |

| Inertness | The chemical groups and the bond they form should be stable and inert to the biological environment. wikipedia.orgnih.gov | Ensures the stability of the label for accurate tracking and minimizes the risk of degradation into potentially harmful byproducts. |

The "Three Rs" Framework in Bioorthogonal Research

The internationally recognized principles of the "Three Rs" (Replacement, Reduction, and Refinement) provide a critical framework for the ethical use of animals in research and are directly applicable to preclinical studies employing bioorthogonal chemistry. forskningsetikk.no

Replacement: This principle encourages the use of non-animal methods wherever possible. forskningsetikk.no Preclinical research in bioorthogonal chemistry often begins with in vitro models, such as cell cultures or advanced 3D patient-derived tumoroids. carcinotech.com These systems allow for the initial validation of probes and reaction efficiencies, reducing the reliance on animal models for preliminary stages of research. carcinotech.com

Reduction: This principle aims to minimize the number of animals used while still obtaining scientifically valid data. forskningsetikk.no The high reaction speeds associated with bioorthogonal pairs, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, are a key advantage. broadpharm.com These rapid kinetics mean that modifications to biomolecules can be achieved efficiently at very low concentrations, potentially reducing the number of animals required for a study. broadpharm.com

Harm-Benefit Analysis

A central tenet of ethical research is that the suffering caused to animals must be counterbalanced by a substantial and probable benefit to society, human health, or animal health. forskningsetikk.no Researchers have an obligation to rigorously assess and justify the potential scientific gains of their work against the potential for animal distress. forskningsetikk.no In the context of bioorthogonal chemistry, this involves evaluating whether the use of a novel probe or technique will yield sufficiently important data—for example, in understanding disease progression or developing new diagnostic tools—to justify the use of animal models. vallhebron.com

Illustrative Preclinical Applications and Their Justification

| Research Area | Preclinical Model | Bioorthogonal Approach | Potential Benefit (Justification) |

| Oncology | Ovarian Cancer Mouse Model axispharm.com | A Diabody targeting TAG72 was conjugated with a TCO-linked drug payload. A tetrazine activator was administered later to release the drug at the tumor site. axispharm.com | Development of highly targeted cancer therapies that minimize systemic toxicity by activating the drug only at the tumor location. axispharm.com |

| Neuroscience | Alzheimer's Disease Mouse Model nih.gov | A brain-penetrating antibody functionalized with TCO was used with a labeled tetrazine to attempt pretargeted labeling of amyloid-beta plaques. nih.gov | Exploring new, potentially more sensitive and specific methods for the in vivo diagnosis and study of neurodegenerative diseases. nih.gov |

| Oncological Imaging | Head and Neck Squamous Cell Carcinoma Xenografts nih.gov | Pretargeted imaging using a TCO-conjugated antibody and a Zirconium-89 labeled tetrazine. nih.gov | Improving tumor-to-background ratios in nuclear imaging for clearer diagnosis and staging of cancers, potentially guiding treatment decisions. nih.gov |

Special Considerations for Genetically Modified Models

The use of gene technology to alter the genetic material of laboratory animals introduces an additional layer of ethical responsibility. forskningsetikk.no In some bioorthogonal studies, an organism might be genetically engineered to express a protein that incorporates a non-natural amino acid bearing one of the reactive handles. This practice involves a significant intervention in the animal's biology and requires careful ethical deliberation regarding the potential for unforeseen welfare complications and the broader implications of such modifications. forskningsetikk.no

Q & A

Q. What are the key experimental design considerations for synthesizing TCO-PEG5-BCN?

When designing synthesis protocols for this compound, researchers should prioritize:

- Reaction specificity : Optimize molar ratios of TCO (trans-cyclooctene) and BCN (bicyclo[6.1.0]nonyne) to minimize side reactions (e.g., dimerization of strained alkenes/alkynes) .

- Solvent compatibility : Use aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction kinetics .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate PEG5-linked products from unreacted monomers .

Methodological framework : Apply the PICOT framework to define population (reactants), intervention (synthesis conditions), comparison (alternative protocols), outcome (yield/purity), and time (reaction duration) .

Q. How can this compound be characterized to confirm structural integrity?

- NMR spectroscopy : Verify PEG5 spacer integration via <sup>1</sup>H NMR (δ 3.6–3.8 ppm for PEG protons) and TCO/BCN signals (δ 5.2–6.0 ppm for TCO; δ 1.2–2.5 ppm for BCN) .

- Mass spectrometry : Use MALDI-TOF to confirm molecular weight (expected m/z: TCO + PEG5 + BCN ≈ 800–1000 Da) .

- HPLC : Assess purity (>95% required for in vitro studies) with a C18 column and acetonitrile/water gradient .

Q. How can researchers optimize this compound reaction kinetics for bioorthogonal applications?

- Kinetic analysis : Use stopped-flow spectroscopy to measure rate constants (k2) for TCO-BCN "click" reactions under physiological conditions (PBS, pH 7.4, 37°C). Reported k2 values range from 10<sup>3</sup> to 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>, depending on steric effects .

- Computational modeling : Apply density functional theory (DFT) to predict transition-state energies and optimize linker length (PEG5 vs. PEG10) for minimal steric hindrance .

- In situ monitoring : Use fluorescence quenching assays (e.g., tetrazine-dye conjugates) to track reaction progress in real time .

Q. How should contradictory data in this compound stability studies be resolved?

Contradictions in stability data (e.g., half-life discrepancies in serum) require:

- Meta-analysis : Systematically compare experimental conditions across studies (e.g., serum source, temperature, PEGylation degree) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Controlled replication : Reproduce conflicting experiments with standardized protocols (e.g., fetal bovine serum vs. human serum) .

- Error source identification : Test hypotheses (e.g., oxidative degradation vs. enzymatic cleavage) via LC-MS/MS or radical scavenger assays .

Q. What methodological frameworks are suitable for analyzing this compound in vivo biodistribution?

- PECO framework : Define P opulation (animal model), E xposure (dose/concentration), C omparator (untreated controls), O utcome (organ-specific accumulation) .

- Multi-modal imaging : Combine PET (for TCO tracking) and fluorescence (for BCN labeling) to correlate pharmacokinetics with target engagement .

- Ethical validation : Ensure animal welfare compliance (3Rs: Replacement, Reduction, Refinement) and obtain institutional review board (IRB) approval before trials .

Methodological Guidelines

- For data contradiction analysis : Follow the COSMIN framework (COnsensus-based Standards for the selection of health Measurement INstruments) to evaluate measurement properties (reliability, validity) .

- For reproducibility : Adhere to the ARRIVE 2.0 guidelines for preclinical studies, detailing experimental design, randomization, and blinding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.